

Application Notes and Protocols for 1,1-Dimethyl-4-phenylpiperazinium iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,1-Dimethyl-4-phenylpiperazinium iodide
Cat. No.:	B1195028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-phenylpiperazinium iodide (DMPP) is a quaternary ammonium compound that acts as a potent agonist for nicotinic acetylcholine receptors (nAChRs).^[1] It is particularly selective for the ganglionic subtype of these receptors, making it a valuable tool for studying cholinergic signaling in the autonomic nervous system and its subsequent effects on various physiological processes.^{[2][3]} This document provides comprehensive application notes and protocols based on the material safety data sheet (MSDS) and available scientific literature to guide researchers in the safe and effective use of DMPP.

Material Safety Data

The following table summarizes the key safety information for **1,1-Dimethyl-4-phenylpiperazinium iodide**. It is imperative to consult the full Material Safety Data Sheet (MSDS) before handling this compound.

Property	Value	References
Molecular Formula	<chem>C12H19IN2</chem>	[4] [5]
Molecular Weight	318.20 g/mol	[4] [5]
Appearance	Powder	[5]
CAS Number	54-77-3	[4] [5]
Primary Hazards	Irritant. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.	[4] [6]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.	[1]
Personal Protective Equipment (PPE)	Dust mask (type N95 or equivalent), eye shields, and gloves.	[5]
In case of contact	Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water.	[6]
In case of inhalation	Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.	[6]
In case of ingestion	Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Call a physician.	[7]
Extinguishing Media	Use dry chemical, carbon dioxide, or alcohol-resistant	[1]

foam.

Biological Applications and Quantitative Data

DMPP has been utilized in a variety of research applications to probe the function of nicotinic acetylcholine receptors and their downstream effects.

Neurotransmitter Release

DMPP stimulates the release of several neurotransmitters by activating presynaptic nAChRs.

Neurotransmitter	Preparation	DMPP Concentration	Effect	References
Dopamine (DA) & Serotonin (5-HT)	Rat striatal and hippocampal slices	30 μ M	Increased release (partially inhibited by mecamylamine, TTX, and Ca^{2+} -free medium)	[7]
Dopamine (DA) & Serotonin (5-HT)	Rat striatal and hippocampal synaptosomes	IC ₅₀ of 3.18 μ M (DA uptake inhibition) & 0.49 μ M (5-HT uptake inhibition)	Dose-dependent inhibition of uptake	[7]
Norepinephrine (NE)	Rat hippocampal slices	Not specified	Enhanced NMDA-stimulated NE release	[8]
Acetylcholine (ACh)	Rat isolated hemidiaphragm	1-4 μ M	Increased evoked ACh release during 50 Hz stimulation	[9]

Cardiovascular Effects

DMPP's action on autonomic ganglia leads to significant cardiovascular responses.

Parameter	Animal Model	DMPP		References
		Concentration/ Dose	Effect	
Chronotropic and Inotropic actions	Isolated mouse atrium	1-100 μ M	Biphasic response: initial negative chronotropic/inotropic action followed by a positive chronotropic/inotropic action.	[10]
Body Weight and Glucose Tolerance	Diet-induced obese male C57Bl6j mice	1, 5, 10 mg/kg (daily s.c. injections for 14 days)	Lowered body weight and improved glucose tolerance.	[11]

Anti-inflammatory and Anti-angiogenic Effects

Recent studies have highlighted the potential of DMPP in modulating inflammatory and angiogenic processes.

Application	Model	DMPP Concentration/ Dose	Effect	References
Anti-inflammatory	Guinea pig model of ovalbumin-induced asthma	Low dose showed more anti-inflammatory effect than high dose	Reduction of airway inflammation	[12]
Anti-angiogenic	Chick embryonic chorioallantoic membrane (CAM) with implanted U87 glioma cells	Not specified	Inhibited glioma size by suppressing vasculogenesis and angiogenesis	[13]

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release Assay

This protocol is a general guideline for studying the effect of DMPP on neurotransmitter release from brain slices, based on methodologies described in the literature.[7]

1. Materials:

- Rat brain tissue (e.g., striatum or hippocampus)
- Artificial cerebrospinal fluid (aCSF)
- **1,1-Dimethyl-4-phenylpiperazinium iodide** (DMPP) stock solution
- Relevant antagonists (e.g., mecamylamine, TTX) and uptake inhibitors (e.g., nomifensine)
- High-Performance Liquid Chromatography (HPLC) system for neurotransmitter detection

2. Procedure:

- Slice Preparation:
- Sacrifice a rat according to approved animal welfare protocols.
- Rapidly dissect the brain region of interest in ice-cold aCSF.
- Prepare 300-400 μ m thick slices using a vibratome.
- Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

- Neurotransmitter Release Experiment:
- Place individual slices in a superfusion chamber with a constant flow of oxygenated aCSF.
- Collect baseline samples of the superfusate.
- Introduce DMPP (e.g., 30 μ M) into the superfusion medium for a defined period.
- Collect superfusate samples during and after DMPP application.
- To investigate the mechanism, pre-incubate slices with antagonists or uptake inhibitors before DMPP application.
- Analysis:
- Analyze the collected superfusate samples for neurotransmitter content using HPLC with electrochemical detection.
- Quantify the amount of neurotransmitter released and express it as a percentage of the baseline release.

Protocol 2: Assessment of Cardiovascular Effects in Isolated Atria

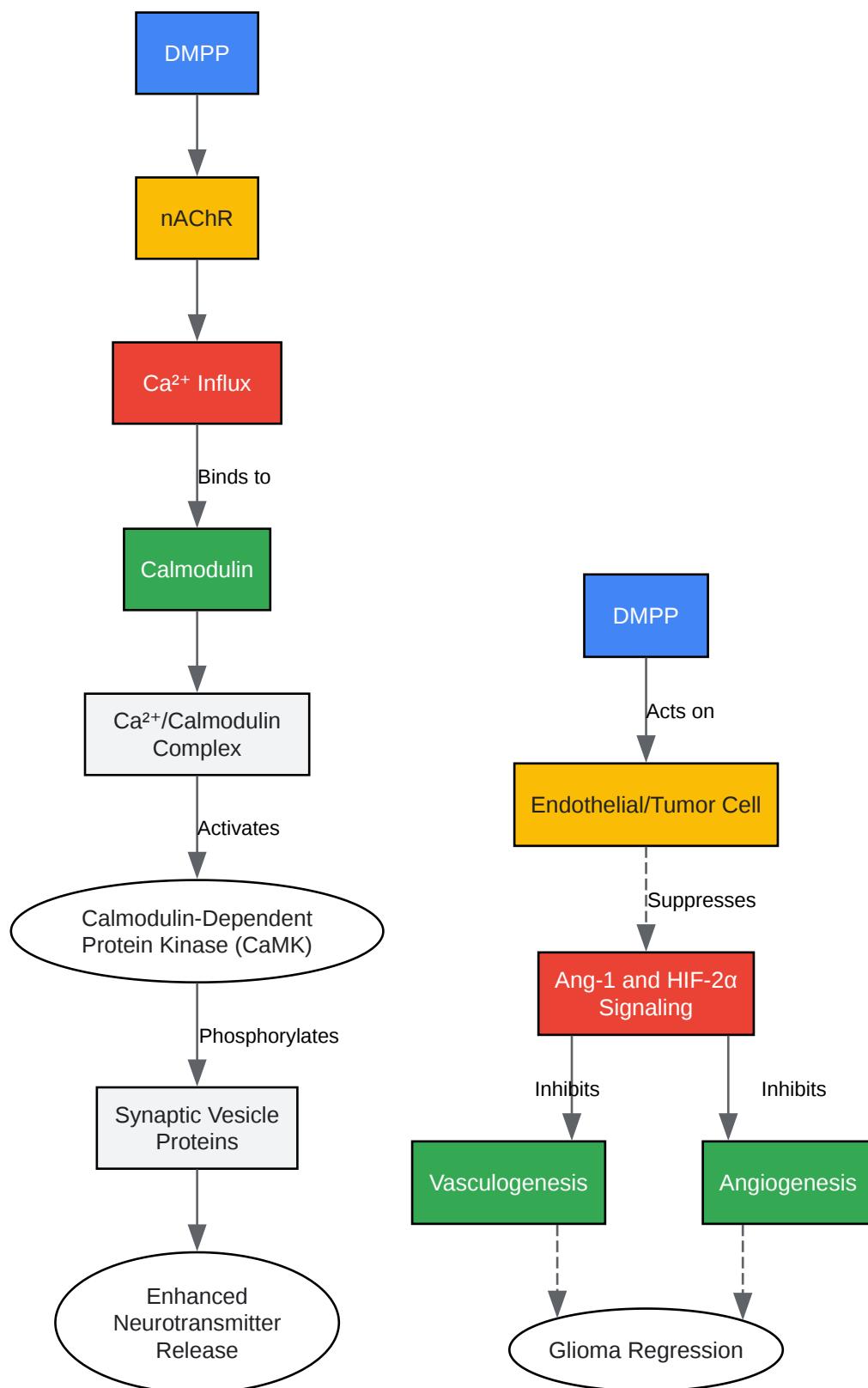
This protocol provides a framework for investigating the direct effects of DMPP on heart rate and contractility using an isolated mouse atrial preparation.[\[10\]](#)

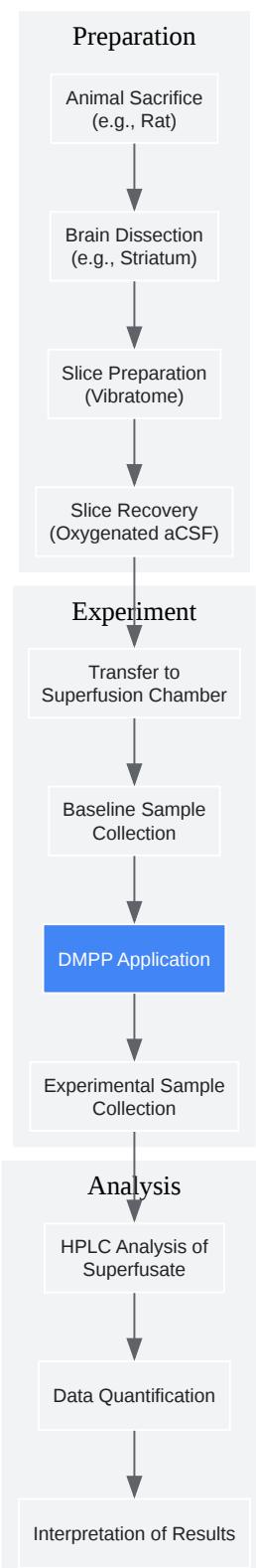
1. Materials:

- Mouse heart
- Krebs-Henseleit solution
- **1,1-Dimethyl-4-phenylpiperazinium iodide** (DMPP) stock solution
- Organ bath setup with force and rate transducers
- Data acquisition system

2. Procedure:

- Atrial Preparation:
 - Euthanize a mouse following institutional guidelines.
 - Rapidly excise the heart and place it in oxygenated Krebs-Henseleit solution.
 - Dissect the right and left atria.
 - Mount the right atrium in an organ bath to measure spontaneous beating rate (chronotropy).
 - Mount the left atrium under a resting tension to measure the force of contraction (inotropy) in response to electrical field stimulation.
- Experiment:
 - Allow the preparations to equilibrate in the organ bath until a stable baseline is achieved.


- Add increasing concentrations of DMPP (e.g., 1-100 μ M) to the organ bath in a cumulative manner.
- Record the changes in atrial rate and contractile force.
- Analysis:
- Analyze the recorded data to determine the concentration-response relationship for DMPP's chronotropic and inotropic effects.


Signaling Pathways and Logical Relationships

Nicotinic Acetylcholine Receptor (nAChR) Signaling

DMPP acts as an agonist at nAChRs, which are ligand-gated ion channels. Upon binding, the channel opens, leading to an influx of cations (primarily Na^+ and Ca^{2+}), resulting in membrane depolarization and cellular excitation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Presynaptic Nicotinic Receptors Facilitate Monoaminergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Enhanced Renal Sympathetic and Cardiovascular Responses to Substance P" by Gregory W. Lindsay [dc.etsu.edu]
- 6. The role of hypoxia-inducible factor-2 alpha in angiogenesis [ir.lib.uth.gr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endothelial deletion of hypoxia-inducible factor-2 α (HIF-2 α) alters vascular function and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- To cite this document: BenchChem. [Application Notes and Protocols for 1,1-Dimethyl-4-phenylpiperazinium iodide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195028#1-1-dimethyl-4-phenylpiperazinium-iodide-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com